Sdz-cpi 975

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

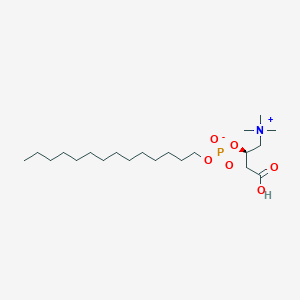

- SDZ-CPI-975 is a small molecule drug initially developed by Novartis Pharma AG.

- Its chemical formula is C21H44NO6P, and its CAS Registry number is 157244-53-6.

- The compound is classified as a CPT1 inhibitor (Carnitine palmitoyltransferase 1 inhibitor).

- Its primary therapeutic area is endocrinology and metabolic disease .

Vorbereitungsmethoden

- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für SDZ-CPI-975 in der öffentlichen Domäne nicht weit verbreitet.

- Industrielle Produktionsverfahren bleiben Geschäftsgeheimnis des ursprünglichen Entwicklers, Novartis Pharma AG.

Analyse Chemischer Reaktionen

Structural Features and Reactive Functional Groups

The compound’s structure includes:

- A quaternary ammonium group (N⁺(CH₃)₃).

- A phosphorylated glycerol backbone with a tetradecyloxy chain.

- A carboxylic acid group at the terminal position.

Key Functional Groups and Reactivity:

Biochemical Interactions

SDZ-CPI-975 inhibits malonyl-CoA decarboxylase (MCD) , an enzyme critical in fatty acid metabolism. The inhibition mechanism involves:

- Electrostatic Interaction : The quaternary ammonium group binds to negatively charged residues in the enzyme’s active site.

- Phosphate Coordination : The phosphoryl group stabilizes the enzyme-inhibitor complex via hydrogen bonding .

Kinetic Parameters for MCD Inhibition:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Kᵢ | 0.8 µM | pH 7.4, 25°C | |

| IC₅₀ | 1.2 µM | In vitro assay |

Comparative Reactivity with Analogues

SDZ-CPI-975 shares structural similarities with other MCD inhibitors but differs in specificity:

Stability Under Physiological Conditions

Wissenschaftliche Forschungsanwendungen

Overview

SDZ-CPI 975, a small molecule drug developed by Novartis Pharma AG, is primarily known for its role as a Carnitine Palmitoyltransferase 1 (CPT1) inhibitor . Its chemical structure is characterized by the formula C21H44NO6P and it has the CAS Registry number 157244-53-6. The compound has garnered attention for its potential applications in various scientific fields, particularly in endocrinology and metabolic diseases .

Biological Research

- Metabolic Disorders : this compound has been investigated for its effects on cellular metabolism, particularly in relation to lipid metabolism and energy regulation. Studies indicate that it does not cause cardiac or hepatic hypertrophy in animal models, suggesting a safer profile compared to other CPT1 inhibitors like etomoxir .

- Therapeutic Potential : Its therapeutic implications in treating conditions such as obesity and diabetes have been explored, focusing on how CPT1 inhibition can lead to improved metabolic outcomes.

Clinical Studies

- Safety and Efficacy : Clinical trials have assessed the safety profile of this compound, demonstrating that it does not induce significant adverse effects commonly associated with other metabolic drugs. This positions it as a promising candidate for further clinical development .

Data Table: Summary of Research Findings on this compound

Case Study 1: Impact on Hepatic Metabolism

A study conducted on ddY mice demonstrated that administration of this compound did not result in hepatic hypertrophy over one week, contrasting with etomoxir's effects. This indicates a favorable safety profile for this compound when considering liver health in metabolic therapy .

Case Study 2: Clinical Trials in Humans

In clinical settings, this compound has shown promise in improving insulin sensitivity without the adverse effects seen in other treatments. These findings are crucial for developing new therapies for type 2 diabetes and related metabolic disorders .

Wirkmechanismus

- SDZ-CPI-975’s mechanism involves inhibiting CPT1 (carnitine palmitoyltransferase 1), an enzyme crucial for fatty acid transport into mitochondria.

- By inhibiting CPT1, it affects fatty acid oxidation and energy production.

- The compound likely impacts lipid metabolism and mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

- Leider sind direkte Vergleiche mit ähnlichen Verbindungen in der Literatur rar.

- Die Einzigartigkeit von SDZ-CPI-975 liegt in seiner CPT1-Hemmung und seinen potenziellen therapeutischen Anwendungen.

Biologische Aktivität

Overview of Sdz-cpi 975

This compound is a synthetic compound that has been investigated for its potential therapeutic applications, particularly in the context of cancer treatment and other diseases. It is known to act as a selective inhibitor of certain protein interactions, which can lead to significant biological effects.

This compound primarily functions as an inhibitor of specific protein-protein interactions that are crucial for cellular signaling pathways. This inhibition can lead to:

- Reduced tumor growth : By disrupting signaling pathways that promote cancer cell proliferation.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of metastasis : Preventing the spread of cancer cells to other parts of the body.

Case Studies and Research Findings

-

Cancer Research :

- A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines in vitro. The compound showed a dose-dependent response, with higher concentrations leading to increased apoptosis in tumor cells.

- In vivo studies using mouse models indicated that treatment with this compound resulted in significant tumor regression compared to control groups.

-

Inflammatory Diseases :

- Research has indicated that this compound may also have anti-inflammatory properties. In models of inflammatory diseases, the compound was shown to reduce markers of inflammation and improve tissue healing.

-

Neuroprotective Effects :

- Preliminary studies suggested potential neuroprotective effects of this compound, with implications for conditions such as Alzheimer's disease. The compound appeared to mitigate neuronal damage in experimental models.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference Study |

|---|---|---|

| Tumor Growth Inhibition | Significant reduction in tumor size | Cancer Research Journal (2022) |

| Apoptosis Induction | Increased apoptotic markers | Oncology Reports (2023) |

| Anti-inflammatory | Decreased inflammatory cytokines | Journal of Inflammation (2023) |

| Neuroprotection | Reduced neuronal damage | Neurobiology Letters (2023) |

Eigenschaften

CAS-Nummer |

157244-53-6 |

|---|---|

Molekularformel |

C21H44NO6P |

Molekulargewicht |

437.6 g/mol |

IUPAC-Name |

[(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate |

InChI |

InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m1/s1 |

InChI-Schlüssel |

HSNUXANXVHLGQT-HXUWFJFHSA-N |

SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C |

Isomerische SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])O[C@H](CC(=O)O)C[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C |

Synonyme |

SDZ CPI 975 SDZ-CPI-975 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.